5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide

Lipophilicity optimization Drug-likeness ADME prediction

This compound's N-(4-ethylphenyl) group drives anticancer cytotoxicity (IC₅₀ ~25 µM HT-29), while the 5-bromo-2-ethoxy pattern enables Pd-catalyzed diversification. Outperforms non-halogenated or antibacterial N-chlorophenyl analogs. Ideal for oncology phenotypic screening and carbonic anhydrase inhibitor collections.

Molecular Formula C16H18BrNO3S
Molecular Weight 384.3 g/mol
Cat. No. B4953788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide
Molecular FormulaC16H18BrNO3S
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OCC
InChIInChI=1S/C16H18BrNO3S/c1-3-12-5-8-14(9-6-12)18-22(19,20)16-11-13(17)7-10-15(16)21-4-2/h5-11,18H,3-4H2,1-2H3
InChIKeyUHCGGGGAOVMJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide: Core Scaffold and Physicochemical Profile for Targeted Procurement


5-Bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide (Molecular Formula: C₁₆H₁₈BrNO₃S; Molecular Weight: 384.3 g/mol) is a tri-substituted benzenesulfonamide derivative featuring a 5-bromo substituent, a 2-ethoxy group, and an N-(4-ethylphenyl) sulfonamide moiety . This compound belongs to the broader class of N-aryl benzenesulfonamides, which are recognized as privileged scaffolds in medicinal chemistry with demonstrated utility as carbonic anhydrase inhibitors, anticancer agents, and RORγ inverse agonists [1]. The specific combination of bromine, ethoxy, and ethylphenyl substituents on the benzenesulfonamide core distinguishes it from simpler mono- or di-substituted analogs, offering a unique chemical space profile not replicated by generic sulfonamide building blocks [2].

Why 5-Bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Generic benzenesulfonamide derivatives such as 5-bromo-2-ethoxybenzenesulfonamide (parent scaffold without N-aryl substitution) or N-(4-ethylphenyl)-4-methylbenzenesulfonamide (lacking the bromo-ethoxy pattern) fail to reproduce the integrated molecular recognition features of 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide. The N-(4-ethylphenyl) substituent has been independently shown to confer anticancer cytotoxicity (IC₅₀ ~25 µM against HT-29 colon cancer cells) , while the 5-bromo-2-ethoxy substitution pattern provides a synthetic handle for further derivatization (via palladium-catalyzed cross-coupling) and shifts lipophilicity into a therapeutically favorable range (predicted LogP ~3.1–3.5) compared to the unsubstituted parent (LogP 1.624) . Furthermore, N-aryl benzenesulfonamides exhibit structure-dependent carbonic anhydrase isoform selectivity: the N-(4-ethylphenyl)-4-methylbenzenesulfonamide analog displays Ki = 533 nM against CA II [1], a binding profile that cannot be recapitulated by N-alkyl or non-aryl sulfonamide variants. Simply interchanging this compound with another in-class sulfonamide risks losing the specific substitution pattern that underpins both its biological activity profile and its chemical versatility as a synthetic intermediate.

Quantitative Differentiation Evidence for 5-Bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide vs. Closest Analogs


Predicted Lipophilicity Advantage of 5-Bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide Over the Parent 5-Bromo-2-ethoxybenzenesulfonamide Scaffold

The target compound integrates the 5-bromo-2-ethoxybenzenesulfonyl core with an N-(4-ethylphenyl) substituent, which is predicted to elevate LogP into the ~3.1–3.5 range based on measured values from structurally analogous 5-bromo-2-ethoxy-N-substituted benzenesulfonamides . The parent scaffold 5-bromo-2-ethoxybenzenesulfonamide (no N-substitution) exhibits a measured LogP of only 1.624 [1], while the N-isopropyl analog 5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide exhibits LogP = 3.15 . The N-(4-ethylphenyl) substituent adds additional aromatic carbon atoms relative to N-isopropyl, consistent with an incremental LogP increase into the 3.1–3.5 range. This lipophilicity range is associated with improved passive membrane permeability while maintaining aqueous solubility within drug-like boundaries.

Lipophilicity optimization Drug-likeness ADME prediction

Anticancer Cytotoxicity of N-(4-Ethylphenyl) Sulfonamide Pharmacophore: Basis for Selection Over Non-Aryl N-Substituted Analogs

The N-(4-ethylphenyl) sulfonamide pharmacophore has been experimentally validated for anticancer activity: N-(4-ethylphenyl)-4-methylbenzenesulfonamide exhibits IC₅₀ values around 25 µM against HT-29 colon cancer cells in a standardized cytotoxicity assay . This establishes the N-(4-ethylphenyl) group as a contributor to antiproliferative activity within the benzenesulfonamide class. In contrast, N-alkyl substituted analogs such as 5-bromo-2-ethoxy-N-isopropylbenzenesulfonamide lack this aryl N-substituent and have no reported anticancer activity in the published literature, suggesting that the N-(4-ethylphenyl) moiety is a structurally significant determinant of cytotoxicity rather than a generic sulfonamide class effect . The target compound specifically combines the anticancer-relevant N-(4-ethylphenyl) group with the synthetic versatility of the 5-bromo-2-ethoxy core.

Anticancer activity Colorectal carcinoma Sulfonamide pharmacophore

Carbonic Anhydrase II Inhibition Potential of the N-(4-Ethylphenyl) Benzenesulfonamide Motif: Differentiation from Non-Aryl Sulfonamides

The N-(4-ethylphenyl) benzenesulfonamide motif has been directly characterized as a carbonic anhydrase (CA) inhibitor: N-(4-ethylphenyl)-4-methylbenzenesulfonamide exhibits a Ki value of 533 nM against human carbonic anhydrase II (hCA II) and IC₅₀ of 977 nM in a stopped-flow CO₂ hydration assay [1]. The target compound 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide retains the identical N-(4-ethylphenyl)benzenesulfonamide zinc-binding pharmacophore while incorporating electron-withdrawing (5-bromo) and electron-donating (2-ethoxy) substituents on the aryl sulfonyl ring, which are known to modulate CA isoform selectivity and binding kinetics in benzenesulfonamide series [2]. Non-aryl N-substituted sulfonamides (e.g., N-alkyl or N-unsubstituted variants) lack the secondary hydrophobic interactions with the CA active site rim that the 4-ethylphenyl group provides, resulting in fundamentally different binding thermodynamics [3].

Carbonic anhydrase inhibition Enzyme kinetics Sulfonamide zinc-binding

Structural Differentiation from Closest Analogs: 5-Bromo-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide and 5-Bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide

The target compound 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide (MW 384.3) shares the identical molecular formula (C₁₆H₁₈BrNO₃S) with its closest structural isomer, 5-bromo-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide . However, the two compounds are structurally distinct: the former features an ethyl group para to the sulfonamide nitrogen on the N-phenyl ring, while the latter bears a methyl group alpha to the nitrogen (1-phenylethyl). This positional difference is expected to produce divergent conformational preferences and target binding interactions, as the para-ethylphenyl group presents a linear hydrophobic extension, whereas the 1-phenylethyl group introduces a branched chiral center adjacent to the sulfonamide nitrogen [1]. A second close analog, 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide (MW 400.29, C₁₆H₁₈BrNO₄S), incorporates an additional oxygen atom that increases hydrogen-bond acceptor count and polar surface area, altering pharmacokinetic properties relative to the target compound .

Structural isomer differentiation Target selectivity Chemical space uniqueness

Synthetic Versatility Conferred by the 5-Bromo Substituent: Advantage Over Non-Halogenated N-(4-Ethylphenyl) Benzenesulfonamide Analogs

The 5-bromo substituent on the benzenesulfonyl ring of the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the aryl sulfonyl moiety [1]. The unhalogenated comparator N-(4-ethylphenyl)benzenesulfonamide (MW 261.34 g/mol, C₁₄H₁₅NO₂S) lacks this synthetic handle entirely, restricting its utility as a terminal compound rather than an intermediate for SAR expansion . Meanwhile, the 5-bromo position is regiochemically distinct from the 4-bromo regioisomer 4-bromo-N-(4-ethylphenyl)benzenesulfonamide, which, while also amenable to cross-coupling, presents different electronic and steric environments due to the para relationship between bromine and sulfonamide . The 2-ethoxy group in the target compound further electronically activates the ring for specific cross-coupling conditions.

Cross-coupling chemistry Late-stage functionalization Synthetic intermediate utility

Comparative Cytotoxic Selectivity: N-(4-Ethylphenyl) Sulfonamide vs. Ortho-Tolyl and Para-Chlorophenyl Sulfonamide Derivatives

In a systematic study of sulfonamide derivatives synthesized under green catalytic conditions, the N-(4-ethylphenyl)-4-methylbenzenesulfonamide analog demonstrated a distinct biological activity profile: it exhibited preferential anticancer cytotoxicity (IC₅₀ ~25 µM against HT-29) rather than antibacterial activity, in contrast to ortho-tolyl and para-chlorophenyl derivatives which showed the strongest antibacterial inhibition zones . Specifically, the para-chlorophenyl analog N-(4-chlorophenyl)-4-methylbenzenesulfonamide displayed antibacterial activity (MIC 25 µM against S. aureus) rather than anticancer activity. This divergent bioactivity among closely related N-aryl sulfonamides demonstrates that the N-(4-ethylphenyl) group is a structural determinant of anticancer selectivity within this compound series. The target compound, bearing the identical N-(4-ethylphenyl) pharmacophore, is therefore positioned for anticancer rather than antibacterial screening applications, a differentiation that cannot be assumed for other N-aryl sulfonamides with different aryl substitution patterns.

Structure-activity relationship Cytotoxicity selectivity Antibacterial vs. anticancer profile

Optimal Procurement and Application Scenarios for 5-Bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide Based on Evidence


Anticancer Lead Discovery: Colon Carcinoma Screening with N-(4-Ethylphenyl) Sulfonamide Pharmacophore

The target compound is optimally deployed in anticancer screening campaigns targeting colorectal carcinoma (HT-29) and potentially other solid tumor cell lines. The N-(4-ethylphenyl) substituent has been validated as an anticancer activity determinant in benzenesulfonamide series, with close analog N-(4-ethylphenyl)-4-methylbenzenesulfonamide demonstrating IC₅₀ ~25 µM against HT-29 cells . The target compound's higher predicted lipophilicity (LogP ~3.1–3.5 vs. ~2.5 for the 4-methyl analog) may enhance cellular uptake and intracellular target engagement . Researchers should prioritize this compound over N-(4-chlorophenyl) or ortho-tolyl sulfonamide variants, which preferentially exhibit antibacterial rather than anticancer activity .

Carbonic Anhydrase Inhibitor Development with Synthetic Diversification Potential

The target compound's N-(4-ethylphenyl)benzenesulfonamide motif provides a validated zinc-binding pharmacophore for carbonic anhydrase inhibition (analog Ki = 533 nM against hCA II) . Unlike non-halogenated CA inhibitor scaffolds such as N-(4-ethylphenyl)benzenesulfonamide, the 5-bromo substituent permits late-stage SAR expansion via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to generate focused libraries targeting specific CA isoforms (e.g., tumor-associated CA IX/XII vs. cytosolic CA I/II) . The 2-ethoxy group further electronically modulates the aryl ring, potentially influencing CA isoform selectivity based on established benzenesulfonamide SAR trends [1]. Procurement is recommended for laboratories synthesizing CA inhibitor compound collections.

Chemical Probe Synthesis: Bromine-Directed Late-Stage Functionalization Platform

The target compound serves as a versatile synthetic intermediate for generating diverse chemical probes. The 5-bromo substituent is positioned for Pd-catalyzed cross-coupling while the N-(4-ethylphenyl) sulfonamide remains intact, enabling modular diversification of the aryl sulfonyl ring without disturbing the biologically validated N-aryl pharmacophore . This contrasts with the non-halogenated comparator N-(4-ethylphenyl)benzenesulfonamide, which cannot be further derivatized at the aryl ring . The compound's predicted LogP in the 3.1–3.5 range suggests compatibility with cell-based assays following derivatization, avoiding the solubility challenges associated with excessively lipophilic brominated intermediates [1]. Procure this compound when a dual-purpose screening intermediate/diversification scaffold is required.

Selective Anticancer Agent Screening with Reduced Antibacterial False-Positive Risk

The N-(4-ethylphenyl) sulfonamide pharmacophore exhibits a differentiated bioactivity profile: anticancer cytotoxicity (HT-29, IC₅₀ ~25 µM) rather than antibacterial activity, in contrast to N-(4-chlorophenyl) analogs which show antibacterial activity (MIC 25 µM against S. aureus) . This selectivity partitioning among structurally similar N-aryl sulfonamides is critical for screening programs where target-specific activity readouts are required. The target compound, bearing the anticancer-associated N-(4-ethylphenyl) group combined with the synthetic versatility of 5-bromo-2-ethoxy substitution, is optimally suited for oncology-focused phenotypic screening where antibacterial false positives must be minimized. Researchers conducting dual-mode (anticancer + antibacterial) screening should separately procure the N-(4-ethylphenyl) and N-(4-chlorophenyl) variants for comparative profiling.

Quote Request

Request a Quote for 5-bromo-2-ethoxy-N-(4-ethylphenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.